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Compound of Interest

Compound Name: 6-Methyl-4-phenyl-2-chromanol

Cat. No.: B124595 Get Quote

An In-depth Technical Guide to 6-Methyl-4-phenyl-2-chromanol: Synthesis, Properties, and

Pharmacological Context

Introduction: The Significance of the Chromanol
Scaffold
The chromanol ring system, a core component of molecules like vitamin E (α-tocopherol),

represents a "privileged scaffold" in medicinal chemistry.[1][2] Natural and synthetic

chromanols exhibit an impressive diversity of biological activities, including antioxidant, anti-

inflammatory, and anti-carcinogenic properties.[3][4] These activities stem from their ability to

interact with a wide range of cellular targets, such as 5-lipoxygenase, nuclear receptors, and

the NF-κB signaling pathway.[3][4] Within this important class of compounds is 6-Methyl-4-
phenyl-2-chromanol, an organic compound with the chemical formula C₁₆H₁₆O₂.[5][6] While

possessing potential intrinsic biological activity due to its structure, it is most notably recognized

in the pharmaceutical industry as a significant impurity in the synthesis of Tolterodine, a drug

used to treat overactive bladder.[5] This dual identity as both a potential bioactive molecule and

a critical process impurity makes a thorough understanding of its chemistry and biology

essential for researchers in drug development and chemical synthesis.

This guide provides a comprehensive technical overview of 6-Methyl-4-phenyl-2-chromanol,
synthesizing field-proven insights with established scientific literature to cover its synthesis,

characterization, biological context, and its pivotal role in pharmaceutical process control.
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Physicochemical and Structural Properties
6-Methyl-4-phenyl-2-chromanol is characterized by a chromanol core substituted with a

methyl group at the 6-position and a phenyl group at the 4-position.[5] This structure results in

a molecular weight of approximately 240.30 g/mol .[6][7] The presence of a hydroxyl group on

the heterocyclic ring and a phenolic moiety confers specific chemical reactivity and potential for

biological interactions.

Property Value Source

IUPAC Name
6-methyl-4-phenyl-3,4-dihydro-

2H-chromen-2-ol
[7]

Molecular Formula C₁₆H₁₆O₂ [5][6][7]

Molecular Weight 240.30 g/mol [7]

CAS Number 209747-04-6 [5][6][7]

Canonical SMILES
CC1=CC2=C(C=C1)OC(CC2C

3=CC=CC=C3)O
[5][7]

Synonyms
6-Methyl-4-phenylchroman-2-

ol; Tolterodine Impurity 13
[7]

Synthesis and Spectroscopic Characterization
The synthesis of 6-Methyl-4-phenyl-2-chromanol can be achieved through several

established organic chemistry reactions. The choice of method often depends on the desired

yield, purity, and stereochemical control.

Key Synthetic Methodologies
Several synthetic routes are viable for producing the chromanol scaffold.[5]

Condensation Reactions: A common and direct approach involves the condensation of

phenolic compounds (like p-cresol) with appropriate α,β-unsaturated aldehydes or ketones

(like cinnamaldehyde) under acidic or basic conditions. This method is foundational for

building the heterocyclic ring system.
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Heck Reaction: Palladium-catalyzed coupling reactions between aryl halides and alkenes

can be adapted to form the chromanol structure, offering a versatile route for introducing the

phenyl group.[5]

Radical Addition Reactions: The use of radical precursors can facilitate the addition to a

chroman structure, allowing for controlled functionalization.[5]

Enantioselective Synthesis: For stereospecific synthesis, methods employing chiral

transition-metal complexes, such as Fe(II)–N,N′-dioxide complexes, can achieve high

enantiomeric excess (>95% ee) through a controlled O-to-C rearrangement of vinyl ethers.[5]
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General Synthesis Workflow

p-Cresol &
 α,β-Unsaturated Aldehyde

Acid/Base Catalyzed
Condensation Reaction

Crude Product:
6-Methyl-4-phenyl-2-chromanol

Purification
(Flash Column Chromatography)

Pure Product (>98%)

Structural Confirmation
(NMR, MS, IR)

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis and purification of 6-Methyl-4-phenyl-2-
chromanol.

Spectroscopic Characterization
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Confirming the identity and purity of the synthesized compound is a critical step, typically

achieved through a combination of spectroscopic techniques.

Technique Expected Observations

¹H NMR

Signals corresponding to aromatic protons

(phenyl and substituted benzene rings), a

characteristic signal for the methyl group, and

diastereotopic protons on the chroman ring. The

hydroxyl proton will appear as a broad singlet.

¹³C NMR

Resonances for all 16 carbon atoms, including

distinct signals for the methyl carbon, aromatic

carbons, and the carbons of the heterocyclic

ring.

Mass Spec (MS)

A molecular ion peak corresponding to the

calculated molecular weight (approx. 240.115

g/mol for the exact mass).[7] Fragmentation

patterns can further confirm the structure.

Infrared (IR)

A broad absorption band in the 3200-3600 cm⁻¹

region indicating the O-H stretch of the hydroxyl

group. Characteristic C-H and C=C stretching

bands for the aromatic rings will also be present.

Biological Activity and Mechanistic Insights
While primarily known as a pharmaceutical impurity, the chromanol scaffold suggests inherent

biological potential.[5]

Antioxidant Properties
The most prominent reported biological activity for 6-Methyl-4-phenyl-2-chromanol and

related compounds is their antioxidant effect.[5][8] Like other phenolic compounds, chromanols

can act as radical scavengers, which is crucial for mitigating oxidative stress in biological

systems.[5] The mechanism involves the donation of a hydrogen atom from the hydroxyl group

to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to lipids,
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proteins, and DNA.[8] Studies on similar chromanols have demonstrated their ability to inhibit

lipid peroxidation.[5]

Reactive Oxygen
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(e.g., •OH, ROO•)

Cellular Damage
(Lipid Peroxidation, DNA Damage)

causes
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Caption: Proposed mechanism of action for 6-Methyl-4-phenyl-2-chromanol as a radical-

scavenging antioxidant.

Potential Anti-Inflammatory and Anti-Cancer Activities
The broader family of chromanols and chromenes has been investigated for anti-inflammatory

and anti-cancer properties.[1][3][4] These activities are often linked to the modulation of key

signaling pathways involved in inflammation and cell proliferation.[4] Although specific studies

on 6-Methyl-4-phenyl-2-chromanol are limited, its structural features make it a candidate for

further pharmacological evaluation in these areas.[5]

Significance in Drug Development: The Tolterodine
Impurity
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From an industrial and regulatory perspective, the most critical role of 6-Methyl-4-phenyl-2-
chromanol is as a process impurity in the synthesis of Tolterodine.[5] It shares a structural

homology with key intermediates of Tolterodine, and its presence can arise from side reactions

or incomplete purification.[5]

Specifically, certain catalysts used in the synthesis, such as ytterbium triflate (Yb(OTf)₃), can

promote a retro-aldol cleavage of Tolterodine precursors.[5] This side reaction regenerates 6-
methyl-4-phenyl-2-chromanol, highlighting the need for strict process control.[5]

Pharmacopeial standards require impurity levels to be minimized, making the detection,

quantification, and mitigation of this compound a crucial aspect of quality control in Tolterodine

manufacturing.[5]

Experimental Protocols
The following protocols are provided as standardized, self-validating methodologies for the

synthesis and evaluation of 6-Methyl-4-phenyl-2-chromanol.

Protocol 1: Synthesis via Claisen-Schmidt Condensation
This protocol describes a representative synthesis using a base-catalyzed condensation

reaction.

Reactant Preparation: In a round-bottom flask, dissolve p-cresol (1.1 equivalents) and

cinnamaldehyde (1.0 equivalent) in ethanol.

Catalyst Addition: Slowly add a catalytic amount of a strong base (e.g., 10% NaOH solution)

to the mixture while stirring at room temperature. Rationale: The base deprotonates the

phenol, forming a phenoxide ion that acts as the nucleophile.

Reaction Monitoring: Heat the mixture to reflux (approx. 80°C) and monitor the reaction

progress using Thin Layer Chromatography (TLC) until the starting materials are consumed

(typically 4-6 hours).

Workup: Cool the reaction mixture to room temperature and neutralize with 1M HCl. Extract

the product into an organic solvent like ethyl acetate. Wash the organic layer with water and

brine, then dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic phase under reduced pressure. Purify the resulting

crude oil using flash column chromatography on silica gel with a hexane/ethyl acetate

gradient. Rationale: Chromatography separates the desired product from unreacted starting

materials and byproducts based on polarity.

Validation: Collect the fractions containing the pure product and confirm its identity and purity

(>98%) using ¹H NMR and Mass Spectrometry.

Protocol 2: DPPH Radical Scavenging Assay
(Antioxidant Activity)
This assay quantifies the antioxidant potential of the compound.

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in

methanol. Prepare a series of concentrations of 6-Methyl-4-phenyl-2-chromanol in
methanol. Ascorbic acid or α-tocopherol should be used as a positive control.

Assay Setup: In a 96-well plate, add 50 µL of each compound concentration to different

wells. Add 150 µL of the DPPH solution to each well. A blank well should contain only

methanol, and a control well should contain methanol plus the DPPH solution.

Incubation: Incubate the plate in the dark at room temperature for 30 minutes. Rationale: The

dark condition prevents photodegradation of the DPPH radical.

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

Calculation: Calculate the percentage of radical scavenging activity using the following

formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Data Analysis: Plot the % inhibition against the compound concentration to determine the

IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀

indicates higher antioxidant activity.

Conclusion and Future Perspectives
6-Methyl-4-phenyl-2-chromanol is a molecule of significant interest at the intersection of

medicinal chemistry and pharmaceutical process development. While its role as a critical
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impurity in Tolterodine synthesis necessitates rigorous analytical monitoring and process

optimization, its inherent chromanol structure points toward untapped pharmacological

potential. The compound's demonstrated antioxidant properties serve as a foundation for

further investigation into its utility as an anti-inflammatory or cytoprotective agent. Future

research should focus on a more detailed elucidation of its specific molecular targets and

mechanisms of action, potentially unlocking new therapeutic applications for this well-defined

chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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